Moricizine hydrochloride

Descripción general

Descripción

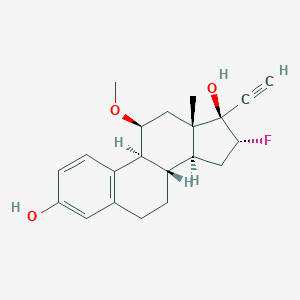

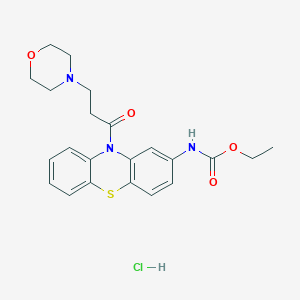

El clorhidrato de moricicina es un derivado de la fenotiazina que se utiliza principalmente como agente antiarrítmico para tratar las arritmias ventriculares que ponen en peligro la vida . Se comercializó bajo el nombre comercial Ethmozine . Aunque se retiró del mercado en 2007 por razones comerciales, sigue siendo un compuesto de interés en la investigación científica .

Aplicaciones Científicas De Investigación

El clorhidrato de moricicina se ha estudiado ampliamente por sus aplicaciones en:

Mecanismo De Acción

El clorhidrato de moricicina funciona inhibiendo la rápida corriente de sodio entrante a través de las membranas celulares miocárdicas . Esta inhibición estabiliza las membranas celulares cardíacas, disminuye la excitabilidad, la velocidad de conducción y la automaticidad, y en última instancia ayuda a mantener un ritmo cardíaco normal . Tiene una potente actividad anestésica local y efectos estabilizadores de la membrana .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Moricizine Hydrochloride closely resembles group IA antiarrhythmic agents in the intensity of its effect on the sodium channel . It has potent local anesthetic activity and membrane stabilizing effect .

Cellular Effects

This compound acts on the heart muscle to improve the heart’s rhythm . It decreases excitability, conduction velocity, and automaticity as a result of slowed atrioventricular (AV) nodal and His-Purkinje conduction .

Molecular Mechanism

This compound works by inhibiting the rapid inward sodium current across myocardial cell membranes . It decreases the action potential duration (APD) in Purkinje fibers .

Temporal Effects in Laboratory Settings

This compound suppresses frequent ventricular premature depolarizations and nonsustained ventricular tachycardia in 60% to 70% of patients . It suppresses induced ventricular tachycardia in 15% to 25% of patients .

Dosage Effects in Animal Models

The suggested dosage of this compound is 600 to 900 mg per day in three divided doses

Metabolic Pathways

This compound is involved in the metabolic pathways related to the regulation of heart rhythm

Transport and Distribution

This compound is well absorbed, and absorption is complete within 2 to 3 hours

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de moricicina implica varios pasos:

Formación de carbamato: La reacción entre la N-fenil-1,3-bencendiamina y el cloroformiato de etilo forma el carbamato.

Formación de derivado de fenotiazina: El tratamiento con azufre y yodo forma el derivado de fenotiazina.

Formación de amida: El derivado de fenotiazina sufre una formación de amida con cloruro de 3-cloropropionilo.

Alquilación: El paso final implica la alquilación de la morfolina mediante una sustitución nucleofílica en el cloro de la cadena lateral.

Métodos de producción industrial

La producción industrial del clorhidrato de moricicina suele implicar la conversión de la base libre de moricicina a su sal de clorhidrato utilizando ácido clorhídrico en disolventes orgánicos anhidros como el tolueno o el éter dietílico .

Análisis de las reacciones químicas

Tipos de reacciones

El clorhidrato de moricicina sufre varios tipos de reacciones químicas:

Oxidación: Puede oxidarse en condiciones específicas.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución nucleofílica son comunes en su síntesis.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Intervienen reactivos como el azufre, el yodo y el cloruro de 3-cloropropionilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que conducen al compuesto final de clorhidrato de moricicina .

Análisis De Reacciones Químicas

Types of Reactions

Moricizine Hydrochloride undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Nucleophilic substitution reactions are common in its synthesis.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as sulfur, iodine, and 3-chloropropionyl chloride are involved.

Major Products Formed

The major products formed from these reactions include various intermediates leading to the final this compound compound .

Comparación Con Compuestos Similares

Compuestos similares

Encainida: Otro agente antiarrítmico utilizado para indicaciones similares.

Flecainida: Conocida por su eficacia en el tratamiento de las arritmias ventriculares.

Disopiramida: Utilizada por sus propiedades antiarrítmicas.

Quinidina: Otro compuesto utilizado para tratar las arritmias.

Singularidad

El clorhidrato de moricicina es único en su capacidad para acortar la duración del potencial de acción en el tejido ventricular, lo que lo diferencia de otros agentes antiarrítmicos de clase I . Su estructura molecular específica y su mecanismo de acción proporcionan beneficios terapéuticos y perfiles de efectos secundarios distintos .

Propiedades

IUPAC Name |

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQAKFHSULJNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047786 | |

| Record name | Moricizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29560-58-5 | |

| Record name | Ethmozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29560-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moricizine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]-, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Moricizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORICIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OK3Z1ESP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)